(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
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Overview
Description
(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the reaction of a pyrrolidine derivative with a sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield sulfone derivatives, while reduction would yield amine derivatives.
Scientific Research Applications
(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, which is crucial for bacterial growth. The compound may interact with molecular targets such as dihydropteroate synthase or other enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(pyrrolidin-3-yl)propane-1-sulfonamide: Lacks the (S)-stereochemistry.
N-(pyrrolidin-3-yl)butane-1-sulfonamide: Has a longer carbon chain.
N-(pyrrolidin-3-yl)propane-1-sulfonamide sodium salt: Different counterion.
Uniqueness
(S)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may influence its solubility, stability, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H17ClN2O2S |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
QIQSUQJZMACKPG-FJXQXJEOSA-N |
Isomeric SMILES |
CCCS(=O)(=O)N[C@H]1CCNC1.Cl |
Canonical SMILES |
CCCS(=O)(=O)NC1CCNC1.Cl |
Origin of Product |
United States |
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